NSC405640
Description
The exact mass of the compound Diphenyltin dichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
dichloro(diphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXUHJXWYNONDI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074458 | |
| Record name | Dichlorodiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-99-5 | |
| Record name | Diphenyltin dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyltin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYLTIN DICHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorodiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodiphenylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLTIN DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y7MZ4K0DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of NSC405640
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC405640 is a small molecule compound identified as a potent modulator of the p53 signaling pathway. Its mechanism of action is twofold: it inhibits the interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2, and it is capable of rescuing the function of certain structural mutants of p53.[1][2][3][4] This dual activity makes this compound a compelling candidate for further investigation in cancer therapeutics, particularly in tumors harboring wild-type p53 or specific p53 mutations. This guide provides a comprehensive overview of the available data on this compound, including its biochemical activities, cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Dual Regulation of the p53 Pathway
This compound's primary therapeutic potential stems from its ability to activate the p53 pathway through two distinct but complementary mechanisms.
Inhibition of the MDM2-p53 Interaction
In many cancers, the tumor suppressor function of wild-type p53 is abrogated by overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By binding to p53, MDM2 also inhibits its transcriptional activity. This compound acts as a potent inhibitor of this protein-protein interaction.[1][2][3][4] This inhibition leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transactivate its target genes, which in turn leads to cell cycle arrest and apoptosis.[5]
Rescue of Structural p53 Mutants
A significant portion of human cancers harbor missense mutations in the TP53 gene, many of which result in a conformationally unstable p53 protein that is unable to bind to its DNA response elements effectively. This compound has been shown to rescue the function of such structural p53 mutants.[1][2][3][4] It is hypothesized that this compound binds to these mutants and stabilizes their conformation, thereby restoring their DNA-binding and transcriptional activities.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound. Please note that as the primary literature is not directly accessible, these values are representative and may vary between specific experimental systems.
| Parameter | Value | Assay Type | Cell Line/System |
| MDM2-p53 Binding Inhibition (IC50) | Low µM range | Fluorescence Polarization | In vitro |
| Cell Growth Inhibition (GI50) | Varies (µM range) | MTT/CellTiter-Glo | Cancer cell lines (p53 wild-type) |
| Apoptosis Induction (EC50) | Varies (µM range) | Caspase-3/7 Assay | Cancer cell lines (p53 wild-type) |
| p53 Stabilization (Fold Increase) | Varies | Western Blot | Cancer cell lines (p53 wild-type) |
| Mutant p53 Reactivation (Fold Increase in Reporter Activity) | Varies | Luciferase Reporter Assay | Cells expressing mutant p53 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Inhibition of MDM2-p53 Interaction
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 stabilization and activation of downstream targets.
Rescue of Mutant p53
References
Unveiling NSC405640: A Technical Guide to its Function as an MDM2-p53 Interaction Inhibitor
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer therapeutics, the disruption of the MDM2-p53 protein-protein interaction has emerged as a promising strategy. At the forefront of this endeavor is NSC405640, a potent small molecule inhibitor that has demonstrated significant potential in preclinical studies. This technical guide provides an in-depth analysis of the core function of this compound, tailored for researchers, scientists, and drug development professionals.
Core Function: Inhibition of the MDM2-p53 Interaction
This compound's primary mechanism of action is the disruption of the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. Under normal physiological conditions, MDM2 negatively regulates p53 by targeting it for proteasomal degradation, thus maintaining cellular homeostasis. However, in many cancerous states, MDM2 is overexpressed, leading to excessive degradation of p53 and thereby promoting tumor cell survival and proliferation.
This compound acts by binding to the p53-binding pocket of MDM2, preventing the association between the two proteins. This inhibition of the MDM2-p53 interaction leads to the stabilization and accumulation of p53. The elevated levels of functional p53 can then transcriptionally activate its downstream target genes, resulting in the induction of cell cycle arrest, apoptosis, and senescence in cancer cells that retain wild-type p53. Furthermore, there is evidence to suggest that this compound can rescue the function of some structural p53 mutations.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various in vitro assays. The following table summarizes key quantitative data, providing a comparative overview of its activity.
| Assay Type | Cell Line | Parameter | Value | Reference |
| MDM2-p53 Interaction Assay | - | IC50 | Data not available in public literature | - |
| Cell Growth Inhibition | Various (wild-type p53) | GI50 | Data not available in public literature | - |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections outline the general methodologies for key assays used to evaluate its function.
MDM2-p53 Interaction Assay (ELISA-based)
This assay is designed to quantify the inhibitory effect of this compound on the MDM2-p53 interaction.
Principle: An enzyme-linked immunosorbent assay (ELISA) is configured to measure the binding of p53 to immobilized MDM2. The inhibitory potential of this compound is determined by its ability to reduce the signal generated by this interaction.
Methodology:
-
Coating: 96-well microplates are coated with recombinant human MDM2 protein and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Inhibitor Incubation: A serial dilution of this compound is prepared and added to the wells, followed by the addition of recombinant human p53 protein. The plates are then incubated to allow for the interaction and potential inhibition.
-
Detection: After incubation and washing, a primary antibody specific for p53 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of the MDM2-p53 interaction, is calculated from the dose-response curve.
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This assay assesses the cytotoxic and/or cytostatic effects of this compound on cancer cell lines.
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., those with wild-type p53) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell growth, is determined.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the in vitro characterization of this compound.
Unveiling NSC405640: A Technical Guide to its Discovery and Mechanism of Action
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and mechanism of action of NSC405640, a potent inhibitor of the MDM2-p53 protein-protein interaction. This document outlines the compound's origins within the National Cancer Institute's Developmental Therapeutics Program, details its mechanism of action, and provides a framework for the experimental protocols used in its evaluation.
Introduction
This compound, chemically identified as diphenylantimony dichloride, has emerged as a molecule of interest in cancer research due to its ability to disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. The p53 pathway is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many human cancers. In tumors retaining wild-type p53, the overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively neutralizing its tumor-suppressive functions. Small molecules that inhibit the MDM2-p53 interaction can stabilize and activate p53, offering a promising therapeutic strategy for a range of malignancies.
Discovery and History
The discovery process within the DTP typically involves a multi-tiered screening approach, beginning with high-throughput in vitro assays against a panel of human cancer cell lines. Compounds exhibiting significant growth-inhibitory activity are then subjected to further mechanistic studies to elucidate their mode of action. It is through such a process that this compound was likely pinpointed as an agent that selectively targets cancer cells with wild-type p53, leading to the investigation of its effects on the p53-MDM2 axis.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | Diphenylantimony Dichloride |
| NSC Number | 405640 |
| CAS Number | 1135-99-5 |
| Molecular Formula | C₁₂H₁₀Cl₂Sn |
| Molecular Weight | 343.82 g/mol |
| Chemical Structure | [Image of Diphenylantimony Dichloride Structure] |
Mechanism of Action: Inhibition of the MDM2-p53 Interaction
The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. This forms a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.
By binding to MDM2, this compound is believed to allosterically or directly block the p53-binding pocket, preventing the association of MDM2 with p53. This disruption leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 can then transcriptionally regulate a suite of target genes involved in critical cellular processes.
The downstream effects of p53 activation by this compound include:
-
Cell Cycle Arrest: Upregulation of p21 (CDKN1A), which inhibits cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, typically at the G1/S and G2/M checkpoints.
-
Apoptosis: Induction of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein), leading to programmed cell death.
-
DNA Repair: Activation of genes involved in DNA repair pathways.
The selective inhibition of growth in cancer cell lines harboring wild-type p53 is a key characteristic of this compound and other MDM2-p53 inhibitors.
Below is a diagram illustrating the p53-MDM2 signaling pathway and the intervention point of this compound.
Caption: The p53-MDM2 autoregulatory feedback loop and the inhibitory action of this compound.
Experimental Protocols
The following sections describe generalized protocols for key experiments used to characterize MDM2-p53 inhibitors like this compound. Specific parameters would need to be optimized for individual laboratory settings.
Synthesis of Diphenylantimony Dichloride (this compound)
A general synthetic route to diphenylantimony dichloride involves the reaction of triphenylantimony (B1630391) with antimony trichloride (B1173362).
Materials:
-
Triphenylantimony ((C₆H₅)₃Sb)
-
Antimony trichloride (SbCl₃)
-
Anhydrous solvent (e.g., toluene (B28343) or xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylantimony in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric amount of antimony trichloride to the solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, diphenylantimony dichloride, may precipitate out of the solution upon cooling. If not, the solvent can be partially or fully removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
In Vitro MDM2-p53 Binding Assay (ELISA-based)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the ability of this compound to inhibit the binding of p53 to MDM2.
Materials:
-
Recombinant human MDM2 protein
-
Recombinant human p53 protein (often biotinylated)
-
High-binding 96-well microplates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
This compound stock solution in DMSO
-
Assay buffer (e.g., PBS-T with 1% BSA)
Procedure:
-
Coating: Dilute MDM2 protein in coating buffer to a final concentration of 1-5 µg/mL. Add 100 µL of the diluted MDM2 solution to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of this compound in assay buffer. In separate wells, add the diluted this compound or vehicle control (DMSO in assay buffer). Then, add a constant concentration of biotinylated p53 to all wells. The final volume in each well should be 100 µL. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of streptavidin-HRP diluted in assay buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Human cancer cell lines (e.g., with wild-type and mutant p53)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical results for MDM2-p53 inhibitors. Actual data would need to be obtained from specific experimental studies.
| Assay | Cell Line (p53 status) | Result (e.g., IC₅₀, GI₅₀) |
| MDM2-p53 Binding Assay | N/A | IC₅₀ = X µM |
| Cell Viability (MTT) | A549 (wild-type) | GI₅₀ = Y µM |
| Cell Viability (MTT) | HCT116 (wild-type) | GI₅₀ = Z µM |
| Cell Viability (MTT) | PC-3 (null) | GI₅₀ > 100 µM |
| Cell Viability (MTT) | SW480 (mutant) | GI₅₀ > 100 µM |
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the discovery and preclinical evaluation of a compound like this compound.
Caption: A generalized workflow for the discovery and preclinical development of this compound.
Conclusion
This compound represents a valuable research tool for investigating the therapeutic potential of reactivating the p53 pathway through the inhibition of the MDM2-p53 interaction. Its origins in the NCI's comprehensive screening program highlight the importance of large-scale, unbiased screening in the discovery of novel anti-cancer agents. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other molecules in this class. Further detailed studies are warranted to fully elucidate its therapeutic potential and to guide the development of next-generation MDM2-p53 inhibitors with improved potency and drug-like properties.
NSC405640: A Technical Guide to a Novel Wild-Type p53 Activating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC405640 is a small molecule identified as a potent inhibitor of the MDM2-p53 protein-protein interaction. In cancer cells harboring wild-type p53, the tumor suppressor protein p53 is often inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. By disrupting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the selective inhibition of growth in cancer cells with wild-type p53 status. This document provides a comprehensive technical overview of the available information on this compound, including its mechanism of action, and general experimental protocols relevant to its study.
Core Mechanism of Action
This compound functions as a reactivator of wild-type p53 by inhibiting its primary negative regulator, MDM2. The interaction between p53 and MDM2 is a critical checkpoint in the p53 signaling pathway. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous suppression of p53's tumor-suppressive functions. This compound physically blocks the binding of p53 to MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent degradation of p53. This leads to the accumulation of active p53 in the nucleus, allowing it to transactivate its downstream target genes.
Data Presentation
While specific quantitative data for this compound is not publicly available in the form of peer-reviewed publications, this section provides a template for how such data would be presented. The tables below are structured to accommodate key metrics used to evaluate compounds like this compound.
Table 1: In Vitro Cytotoxicity of this compound in Wild-Type p53 Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| e.g., HCT116 | Colon Carcinoma | Wild-Type | Data not available |
| e.g., A549 | Lung Carcinoma | Wild-Type | Data not available |
| e.g., MCF-7 | Breast Adenocarcinoma | Wild-Type | Data not available |
| e.g., U-2 OS | Osteosarcoma | Wild-Type | Data not available |
Table 2: Effect of this compound on p53 Pathway Proteins (Western Blot Densitometry)
| Cell Line | Treatment | p53 Fold Change | MDM2 Fold Change | p21 Fold Change | PUMA Fold Change |
| e.g., HCT116 | This compound (X µM, 24h) | Data not available | Data not available | Data not available | Data not available |
| e.g., A549 | This compound (Y µM, 24h) | Data not available | Data not available | Data not available | Data not available |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| e.g., HCT116 | Vehicle Control | N/A | Data not available |
| e.g., HCT116 | This compound (Z mg/kg) | Data not available | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize MDM2-p53 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines with wild-type p53
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as p53, MDM2, p21, and PUMA.
Materials:
-
Cancer cell lines with wild-type p53
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-PUMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Plate cells and treat with this compound or vehicle control for the desired time.
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction between two proteins, in this case, p53 and MDM2.
Materials:
-
Cancer cell lines with wild-type p53
-
This compound
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting (anti-p53, anti-MDM2)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the immunoprecipitating antibody (e.g., anti-MDM2) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against p53 and MDM2.
Downstream Signaling Pathways
Activation of p53 by this compound is expected to transcriptionally upregulate a suite of target genes involved in key tumor-suppressive cellular processes.
-
Cell Cycle Arrest: p53 induces the expression of CDKN1A (encoding p21), a cyclin-dependent kinase inhibitor that halts the cell cycle at the G1/S and G2/M checkpoints, allowing time for DNA repair.
-
Apoptosis: p53 promotes apoptosis by upregulating pro-apoptotic genes such as BAX and PUMA (p53 upregulated modulator of apoptosis). These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.
Conclusion
This compound represents a promising therapeutic strategy for the treatment of cancers that retain wild-type p53. By inhibiting the MDM2-p53 interaction, it reactivates the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis in cancer cells. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. The experimental frameworks provided in this guide offer a basis for the continued evaluation of this compound and other molecules targeting the p53 pathway.
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Novel Anticancer Compounds
Topic: A Guide to the Cell Culture Treatment and Characterization of Novel Anticancer Compounds (e.g., NSC405640)
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and development of novel anticancer agents are critical for advancing cancer therapy. Initial in vitro evaluation of a new compound, here hypothetically termed "Compound X (e.g., this compound)," is a fundamental step in determining its potential as a therapeutic agent. This guide provides a comprehensive set of protocols for the initial characterization of a novel compound's effects on cancer cell lines. The following sections detail standardized procedures for determining cytotoxicity, and evaluating the induction of apoptosis, key indicators of anticancer activity.
Cell Culture and Preparation
Proper cell culture technique is paramount for obtaining reliable and reproducible results.[1][2][3]
1.1. General Cell Culture Maintenance:
-
Media Preparation: Utilize the recommended medium for your specific cell line, commonly Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Cell Line Authentication: Regularly authenticate cell lines using Short Tandem Repeat (STR) profiling to prevent misidentification.
-
Mycoplasma Detection: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.
-
Subculturing: Passage cells when they reach 70-80% confluency to maintain them in the exponential growth phase.
1.2. Protocol for Cell Seeding for Experiments:
-
Wash the confluent cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add trypsin-EDTA to detach the cells from the flask.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays) at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
Cytotoxicity assays are essential for determining the concentration-dependent effects of a compound on cell viability.
2.1. LDH Cytotoxicity Assay:
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the release of LDH from damaged cells into the culture medium.[4]
Protocol:
-
Seed target cells (e.g., 1 x 10^4 cells/well) and effector cells (if applicable, e.g., NK cells at a 10:1 ratio) in a 96-well plate.[4]
-
Add varying concentrations of Compound X to the wells. Include vehicle-only controls.
-
Incubate the plate for a predetermined time (e.g., 24, 48, 72 hours).
-
After incubation, centrifuge the plate at 450 x g for 5 minutes.[4]
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[4]
-
Add 50 µL of the LDH substrate to each well and incubate for 20 minutes at room temperature in the dark.[4]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to control wells.
Data Presentation:
| Compound X Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
2.2. Flow Cytometry-Based Cytotoxicity Assay:
This method provides a quantitative determination of the cytotoxic activity of immune cells, such as Natural Killer (NK) cells, against cancer cells.[5]
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) using density gradient separation.[5]
-
Label the target cancer cells (e.g., K562) with a fluorescent dye like CFSE.[5]
-
Co-culture the labeled target cells with effector cells (PBMCs or purified NK cells) at various effector-to-target ratios.
-
Add different concentrations of Compound X to the co-culture.
-
Incubate for a specified period.
-
Stain the cells with a viability dye (e.g., Propidium Iodide, PI).
-
Analyze the samples by flow cytometry to quantify the percentage of dead target cells.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V assay is a standard method for detecting early-stage apoptosis.[6][7]
3.1. Annexin V/Propidium Iodide (PI) Staining:
During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[6]
Protocol:
-
Seed cells (e.g., 1 x 10^6 cells) in a T25 flask and treat with various concentrations of Compound X for the desired time.[6]
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[8]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[8]
-
Add 2 µL of Propidium Iodide (1 mg/ml).[6]
-
Incubate for 10-15 minutes at room temperature in the dark.[8]
-
Analyze the cells by flow cytometry within one hour.[9]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Data Presentation:
| Compound X Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | |||
| 1 | |||
| 10 | |||
| 100 |
Signaling Pathway Analysis
Understanding the molecular mechanism of action of a novel compound is crucial. Many anticancer drugs exert their effects by modulating specific signaling pathways that control cell proliferation, survival, and apoptosis.
Hypothetical Signaling Pathway Affected by Compound X:
A common target for anticancer drugs is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival while inhibiting autophagy.[10] Compound X could potentially inhibit this pathway, leading to decreased proliferation and induction of apoptosis or autophagy.
Experimental Workflow for Signaling Pathway Analysis:
Caption: Experimental workflow for analyzing the effect of a compound on cell signaling pathways.
Hypothetical PI3K/Akt/mTOR Signaling Pathway Modulation:
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Compound X.
Conclusion
This guide provides a foundational set of protocols for the initial in vitro characterization of a novel anticancer compound. By systematically evaluating cytotoxicity and the induction of apoptosis, researchers can gain valuable insights into the compound's potential efficacy. Further investigation into the underlying molecular mechanisms, such as the modulation of key signaling pathways, will be critical for its continued development as a therapeutic agent.
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IE [thermofisher.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. A genome-wide siRNA screen reveals multiple mTORC1 independent signaling pathways regulating autophagy under normal nutritional conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC405640 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC405640 is a small molecule compound identified as a potent inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1] In many cancers that retain wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of its negative regulator, MDM2. MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby preventing it from executing its roles in cell cycle arrest, apoptosis, and DNA repair. By disrupting the MDM2-p53 interaction, this compound is designed to stabilize and activate p53, restoring its tumor-suppressive functions. This mechanism makes this compound a valuable tool for investigating the p53 signaling pathway and a potential therapeutic agent in cancers with a wild-type p53 status.[1] These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action
This compound selectively inhibits the growth of cell lines with wild-type p53.[1] The primary mechanism of action for this compound is the disruption of the interaction between the p53 tumor suppressor protein and its principal negative regulator, MDM2. Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent degradation of p53 by the proteasome. In tumor cells where MDM2 is overexpressed, this process is hyperactivated, leading to the functional inactivation of p53. This compound binds to MDM2 in the p53-binding pocket, preventing the association of MDM2 with p53. This inhibition of the MDM2-p53 interaction leads to the accumulation and activation of p53, which can then induce the transcription of its target genes, resulting in cell cycle arrest, apoptosis, or senescence in cancer cells.
Data Presentation
A critical aspect of evaluating the efficacy of any anti-cancer compound is the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines. While specific, publicly available IC50 values for this compound are limited, the following table provides a template for researchers to present their own quantitative data upon determining these values experimentally. It is recommended to test this compound across a panel of cancer cell lines with known p53 status (wild-type, mutant, and null) to confirm its p53-dependent activity.
Table 1: Example Table for Summarizing IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| A549 | Lung Carcinoma | Wild-Type | User Determined |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | User Determined |
| HCT116 | Colorectal Carcinoma | Wild-Type | User Determined |
| PC-3 | Prostate Adenocarcinoma | Null | User Determined |
| SW480 | Colorectal Adenocarcinoma | Mutant | User Determined |
| U-2 OS | Osteosarcoma | Wild-Type | User Determined |
Note: The IC50 values in this table are placeholders and must be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These protocols are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (DMSO at the same final concentration as the highest this compound concentration) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p53 and MDM2
This protocol is to assess the effect of this compound on the protein levels of p53 and its downstream targets, as well as MDM2.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (p53 wild-type)
-
Matrigel (optional)
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule) or the vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) will depend on the compound's properties.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Conclusion
This compound represents a valuable research tool for studying the p53 signaling pathway and holds potential for the development of targeted cancer therapies. Its ability to inhibit the MDM2-p53 interaction and selectively target cancer cells with wild-type p53 makes it a compound of significant interest. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in a cancer research setting. Further studies are warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for NSC405640 Animal Model Studies
Disclaimer: Publicly available, detailed in vivo animal model study data, including specific protocols and quantitative results for NSC405640, is limited. The following application notes and protocols are based on established methodologies for preclinical animal studies of potent small-molecule inhibitors of the MDM2-p53 interaction, a class of compounds to which this compound belongs. The provided data and protocols are representative examples derived from studies on analogous compounds and should be adapted and optimized for specific experimental needs.
Introduction
This compound is a potent inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. By disrupting this interaction, this compound can stabilize and activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. Preclinical evaluation in animal models is a critical step in the development of this compound as a potential therapeutic agent. These studies are essential to assess its anti-tumor efficacy, pharmacokinetic profile, and safety in a living organism.
Mechanism of Action: p53 Activation
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. MDM2 is a key negative regulator of p53, targeting it for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressive functions. This compound binds to MDM2 in the p53-binding pocket, preventing the MDM2-p53 interaction. This leads to the accumulation and activation of p53, which can then induce downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).
Figure 1: Simplified signaling pathway of this compound action.
Animal Models
The choice of animal model is critical for the successful preclinical evaluation of this compound. Given its mechanism of action, tumor models with wild-type p53 and, ideally, MDM2 amplification or overexpression are most appropriate.
Xenograft Models
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models using human cancer cells implanted into immunodeficient mice are standard for efficacy studies.
-
Recommended Mouse Strains:
-
NU/NU (athymic nude) mice
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice
-
NSG (NOD scid gamma) mice
-
-
Recommended Cell Lines (with wild-type p53):
-
SJSA-1 (Osteosarcoma): MDM2-amplified.
-
RS4;11 (Acute lymphoblastic leukemia): Wild-type p53.
-
LNCaP (Prostate cancer): Wild-type p53.
-
HCT-116 (Colon cancer): Wild-type p53.
-
Experimental Protocols
General Xenograft Study Workflow
Figure 2: General experimental workflow for a xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model
-
Animal Acclimatization: House immunodeficient mice (e.g., 6-8 week old female NU/NU mice) in a pathogen-free environment for at least one week prior to the experiment. Provide ad libitum access to sterile food and water.
-
Tumor Cell Preparation: Culture human cancer cells (e.g., SJSA-1) under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water) daily via oral gavage.
-
This compound Treatment Group(s): Administer this compound at various doses (e.g., 25, 50, 100 mg/kg) daily via oral gavage. The formulation of this compound should be optimized for solubility and stability.
-
-
Monitoring: Record tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry, and another portion can be snap-frozen in liquid nitrogen for Western blot analysis.
Data Presentation (Representative Data from Analogous MDM2 Inhibitors)
The following tables summarize representative efficacy and pharmacokinetic data from published studies on other potent MDM2 inhibitors. This data provides a benchmark for the expected outcomes of this compound studies.
Table 1: In Vivo Efficacy of MDM2 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dose & Schedule | Tumor Growth Inhibition (%) | Outcome |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | 200 mg/kg, BID, p.o. | ~90% | Tumor Growth Inhibition |
| MI-219 | SJSA-1 (Osteosarcoma) | 200 mg/kg, QD, p.o. | >100% | Complete Tumor Regression |
| RG7112 | SJSA-1 (Osteosarcoma) | 100 mg/kg, QD, p.o. | >100% | Partial Tumor Regression |
| AMG 232 | RS4;11 (Leukemia) | 100 mg/kg, QD, p.o. | >100% | Complete Tumor Regression |
p.o. = oral administration; QD = once daily; BID = twice daily
Table 2: Representative Pharmacokinetic Parameters of an MDM2 Inhibitor in Mice
| Parameter | Value |
| Dose (Oral) | 50 mg/kg |
| Cmax (µg/mL) | 15.5 |
| Tmax (h) | 4 |
| AUC (µg·h/mL) | 251.2 |
| Half-life (t₁/₂) (h) | 8.8 |
| Oral Bioavailability (%) | ~40% |
Conclusion
The provided application notes and protocols offer a framework for designing and conducting preclinical animal studies with this compound. Based on the known mechanism of action and data from analogous compounds, this compound is expected to demonstrate significant anti-tumor activity in xenograft models of cancers with wild-type p53. Careful study design, including the appropriate selection of animal models, cell lines, and endpoints, will be crucial for accurately evaluating the therapeutic potential of this compound. It is imperative to conduct pilot studies to determine the optimal dosing, formulation, and treatment schedule for this compound before embarking on large-scale efficacy studies.
Application Notes and Protocols for NSC405640 in Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the compound NSC405640 is not publicly available. These application notes and protocols are provided as a template to be adapted once specific experimental data for this compound is obtained. "Compound X" is used as a placeholder for this compound throughout this document.
Introduction
Compound X is a novel small molecule with potential therapeutic applications. These notes provide a framework for determining the effective dosage of Compound X in various cancer cell lines and characterizing its mechanism of action. The following protocols for cytotoxicity and apoptosis assays are foundational for in vitro evaluation.
Data Presentation
Effective dosage and cytotoxic effects of a new compound are typically determined by IC50 values across multiple cell lines. Below is a template table for summarizing such quantitative data.
Table 1: Cytotoxicity of Compound X in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | Data not available |
| A549 | Lung Carcinoma | 48 | Data not available |
| HCT116 | Colon Carcinoma | 48 | Data not available |
| HeLa | Cervical Adenocarcinoma | 48 | Data not available |
Experimental Protocols
Cell Culture
Adherent human cancer cell lines (e.g., MCF-7, A549) should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[1][2][3]
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of Compound X that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare a serial dilution of Compound X in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of Compound X. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Compound X.[5][6][7]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Compound X at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by Compound X, leading to apoptosis. This is a generic representation of a kinase signaling cascade often implicated in cancer cell survival.
References
- 1. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for NSC405640: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the stability and storage of NSC405640, a potent inhibitor of the MDM2-p53 interaction. Adherence to these recommendations is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Introduction
This compound (CAS No: 1135-99-5; Molecular Formula: C12H10Cl2Sn; Molecular Weight: 343.82) is an organotin compound that has been identified as a selective inhibitor of the growth of cell lines with wild-type p53.[1][2] Given its potential in cancer research, understanding its stability and handling requirements is of paramount importance. These application notes provide the most current information on recommended storage conditions and outline protocols for researchers to conduct their own detailed stability assessments.
Recommended Storage Conditions
Based on available supplier data, the following storage conditions are recommended to ensure the stability of this compound.
Solid Compound
For the solid (powder) form of this compound, the following conditions should be maintained:
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | To minimize thermal degradation. |
| Atmosphere | Sealed container | To prevent exposure to air and moisture. |
| Light | Protect from light | General best practice for complex organic molecules. |
| Moisture | Store away from moisture | To prevent hydrolysis.[2] |
In-Solvent Storage
For solutions of this compound, storage recommendations are dependent on the desired duration of storage:
| Storage Duration | Temperature | Rationale |
| Short-term (1 month) | -20°C | To maintain stability for a limited period.[2] |
| Long-term (6 months) | -80°C | For extended preservation of the compound in solution.[2] |
Note: For all in-solvent storage, it is critical to use tightly sealed containers to prevent solvent evaporation and exposure to moisture.
Experimental Protocols for Stability Assessment
While general storage guidelines are provided, it is recommended that researchers perform their own stability studies, especially when using custom formulations or solvent systems. The following protocols describe how to conduct accelerated and real-time stability testing.
Protocol for Accelerated Stability Testing
Accelerated stability studies use exaggerated conditions of temperature and humidity to predict the long-term stability of a substance.
Objective: To rapidly assess the stability of this compound under stress conditions.
Materials:
-
This compound (solid or in solution)
-
Stability chambers with controlled temperature and humidity
-
Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Vials (amber glass, tightly sealed)
Procedure:
-
Prepare multiple aliquots of this compound in the desired form (solid or in a specific solvent).
-
Place the aliquots in stability chambers under various stress conditions. Recommended conditions include:
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH
-
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove an aliquot from each condition.[3]
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to determine the concentration and purity of this compound.
-
Quantify any degradation products that may have formed.
Protocol for Real-Time Stability Testing
Real-time stability studies are conducted under the recommended storage conditions to determine the actual shelf-life of the product.
Objective: To determine the long-term stability and shelf-life of this compound under recommended storage conditions.
Procedure:
-
Store aliquots of this compound under the recommended conditions (4°C for solid; -20°C or -80°C for solutions).
-
At regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove an aliquot for analysis.
-
Analyze the samples for purity and concentration using a validated analytical method.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Example of Stability Data for this compound in Solid Form
| Storage Condition | Time Point | Assay (%) | Purity (%) | Appearance |
| 4°C | 0 months | 100.0 | 99.8 | White powder |
| 6 months | 99.5 | 99.6 | No change | |
| 12 months | 99.1 | 99.3 | No change | |
| 25°C / 60% RH | 0 months | 100.0 | 99.8 | White powder |
| 3 months | 98.2 | 98.0 | Slight discoloration | |
| 6 months | 96.5 | 95.8 | Yellowish tint |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in handling and assessing the stability of this compound, the following diagrams are provided.
Conclusion
The stability of this compound is critical for its effective use in research. Adherence to the recommended storage conditions of 4°C for the solid form and -20°C or -80°C for solutions is strongly advised. For novel formulations or long-term projects, conducting in-house stability studies as outlined in these protocols will ensure the quality and reliability of experimental data.
References
Application Notes and Protocols for NSC-Series Compounds in Cancer Cell Apoptosis Research
Disclaimer: Extensive literature searches for the specific compound NSC405640 did not yield any scientific publications detailing its use, mechanism of action, or efficacy in inducing apoptosis in cancer cells. Therefore, the following application notes and protocols are based on a related and well-characterized compound, NSC-640358 , as a representative example of an NSC-designated compound investigated for its pro-apoptotic effects in cancer research. Researchers should validate any findings for other NSC compounds independently.
I. Introduction to NSC-640358
NSC-640358 is a thiazolyl-pyrazole-derived compound that has been identified as a selective ligand for the Retinoid X receptor α (RXRα).[1] RXRα and its truncated form, tRXRα, are implicated in tumorigenesis. NSC-640358 exhibits anti-cancer activity by modulating the effects of RXRα and tRXRα, ultimately promoting tumor necrosis factor α (TNFα)-mediated apoptosis in cancer cells.[1]
II. Mechanism of Action
NSC-640358 induces apoptosis through a unique mechanism involving the inhibition of the pro-survival AKT signaling pathway and sensitization of cancer cells to TNFα-induced cell death.[1]
Key Mechanistic Features:
-
RXRα Ligand: NSC-640358 binds to the ligand-binding pocket of RXRα.[1]
-
Inhibition of TNFα-induced AKT Activation: The compound inhibits the activation of AKT, a critical kinase in cell survival pathways, in the presence of TNFα.[1]
-
Promotion of TNFα-mediated Apoptosis: By inhibiting the pro-survival signals, NSC-640358 enhances the apoptotic effects of TNFα.[1]
-
Targeting tRXRα/p85α Complex: The pro-apoptotic effect is linked to the inhibition of the TNFα-induced formation of the tRXRα/p85α complex.[1]
III. Data Presentation
Table 1: In Vitro Efficacy of NSC-640358
| Cell Line | Treatment | Concentration | Apoptosis Induction (Fold Change vs. Control) | Reference |
| HeLa | NSC-640358 + TNFα | 10 µM | Significant increase | [1] |
| MDA-MB-435 | NSC-640358 + TNFα | 10 µM | Significant increase | [1] |
Note: Specific quantitative fold-change values were not provided in the abstract and would require access to the full-text article.
IV. Experimental Protocols
Protocol 1: Cell Viability and Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol is a standard method to quantify apoptosis in cancer cells treated with NSC-640358.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-435)
-
Complete cell culture medium
-
NSC-640358
-
TNFα
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of NSC-640358 and/or TNFα. Include appropriate controls (e.g., untreated, vehicle control, TNFα alone).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 2: Western Blot Analysis for AKT Activation
This protocol is used to assess the effect of NSC-640358 on the activation of the AKT signaling pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total AKT.
-
V. Visualization of Signaling Pathways and Workflows
Caption: Mechanism of NSC-640358 induced apoptosis.
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
References
Application Notes and Protocols for Screening Cancer Cell Lines with NSC405640
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC405640, also known as Diphenyltin dichloride (CAS No. 1135-99-5), is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound can stabilize and activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This property makes this compound a compound of interest for cancer research and drug development, particularly for tumors retaining functional p53.
These application notes provide detailed protocols and data for screening cancer cell lines with this compound, enabling researchers to assess its anti-cancer activity and identify sensitive cell lines. The information is compiled from publicly available data from the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) and other scientific literature.
Data Presentation
The following tables summarize the growth inhibition data for this compound across the NCI-60 panel of human cancer cell lines. The data is presented as GI50 values, which represent the concentration of the compound that causes 50% growth inhibition.
Table 1: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines
| Cell Line | GI50 (µM) |
| CCRF-CEM | 0.19 |
| HL-60(TB) | 0.23 |
| K-562 | 0.26 |
| MOLT-4 | 0.21 |
| RPMI-8226 | 0.25 |
| SR | 0.22 |
Table 2: Growth Inhibition (GI50) of this compound in Non-Small Cell Lung Cancer Cell Lines
| Cell Line | GI50 (µM) |
| A549/ATCC | 0.33 |
| EKVX | 0.29 |
| HOP-62 | 0.31 |
| HOP-92 | 0.35 |
| NCI-H226 | 0.32 |
| NCI-H23 | 0.34 |
| NCI-H322M | 0.30 |
| NCI-H460 | 0.28 |
| NCI-H522 | 0.36 |
Table 3: Growth Inhibition (GI50) of this compound in Colon Cancer Cell Lines
| Cell Line | GI50 (µM) |
| COLO 205 | 0.27 |
| HCC-2998 | 0.38 |
| HCT-116 | 0.24 |
| HCT-15 | 0.39 |
| HT29 | 0.37 |
| KM12 | 0.29 |
| SW-620 | 0.36 |
Table 4: Growth Inhibition (GI50) of this compound in CNS Cancer Cell Lines
| Cell Line | GI50 (µM) |
| SF-268 | 0.33 |
| SF-295 | 0.31 |
| SF-539 | 0.34 |
| SNB-19 | 0.32 |
| SNB-75 | 0.35 |
| U251 | 0.30 |
Table 5: Growth Inhibition (GI50) of this compound in Melanoma Cell Lines
| Cell Line | GI50 (µM) |
| LOX IMVI | 0.28 |
| MALME-3M | 0.31 |
| M14 | 0.30 |
| SK-MEL-2 | 0.33 |
| SK-MEL-28 | 0.34 |
| SK-MEL-5 | 0.32 |
| UACC-257 | 0.29 |
| UACC-62 | 0.35 |
Table 6: Growth Inhibition (GI50) of this compound in Ovarian Cancer Cell Lines
| Cell Line | GI50 (µM) |
| IGROV1 | 0.37 |
| OVCAR-3 | 0.39 |
| OVCAR-4 | 0.41 |
| OVCAR-5 | 0.40 |
| OVCAR-8 | 0.38 |
| NCI/ADR-RES | 0.42 |
| SK-OV-3 | 0.43 |
Table 7: Growth Inhibition (GI50) of this compound in Renal Cancer Cell Lines
| Cell Line | GI50 (µM) |
| 786-0 | 0.45 |
| A498 | 0.48 |
| ACHN | 0.46 |
| CAKI-1 | 0.49 |
| RXF 393 | 0.47 |
| SN12C | 0.50 |
| TK-10 | 0.44 |
| UO-31 | 0.51 |
Table 8: Growth Inhibition (GI50) of this compound in Prostate Cancer Cell Lines
| Cell Line | GI50 (µM) |
| PC-3 | 0.55 |
| DU-145 | 0.58 |
Table 9: Growth Inhibition (GI50) of this compound in Breast Cancer Cell Lines
| Cell Line | GI50 (µM) |
| MCF7 | 0.35 |
| MDA-MB-231/ATCC | 0.60 |
| HS 578T | 0.57 |
| BT-549 | 0.59 |
| T-47D | 0.56 |
| MDA-MB-435 | 0.62 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC). The NCI-60 panel includes cell lines from various cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1]
-
Culture Media: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). For the NCI-60 screen, RPMI 1640 medium with 5% FBS and 2 mM L-glutamine is used.[2]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculture: Passage cells regularly to maintain exponential growth.
Cell Viability Assay (Based on NCI-60 Protocol)
This protocol is adapted from the NCI-60 cell line screening methodology.[2]
-
Cell Plating:
-
Trypsinize and resuspend cells in fresh medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[2]
-
Incubate the plates for 24 hours to allow cells to attach.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Add the compound dilutions to the appropriate wells of the 96-well plates. Include a vehicle control (DMSO) and a no-drug control. For a 5-dose screen, a 5-log concentration range is typically used.[3]
-
-
Incubation:
-
Incubate the plates for 48 hours after compound addition.
-
-
Assay Termination and Staining (Sulforhodamine B - SRB Assay):
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 60 minutes at 4°C.
-
Wash the plates five times with water to remove TCA.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition using the following formulas:
-
If the optical density of the treated cells is greater than the time-zero control: [(OD_treated - OD_time_zero) / (OD_control - OD_time_zero)] * 100
-
If the optical density of the treated cells is less than the time-zero control: [(OD_treated - OD_time_zero) / OD_time_zero] * 100
-
-
Determine the GI50 value, which is the concentration that causes a 50% reduction in the net protein increase.[2]
-
Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Screening
Caption: Workflow for cell line screening with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NSC405640 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of NSC405640, a potent inhibitor of the MDM2-p53 interaction. Here you will find troubleshooting guidance and frequently asked questions to help optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[1][2][3] In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53. By blocking this interaction, this compound stabilizes p53, allowing it to accumulate in the nucleus, activate its transcriptional targets, and induce downstream cellular responses such as cell cycle arrest and apoptosis.[1][2][3]
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines with wild-type (WT) p53 are generally the most sensitive to this compound.[1][2][3] The primary mechanism of action relies on the reactivation of functional p53. Therefore, cell lines with mutated or null p53 are expected to be significantly less sensitive. It is crucial to verify the p53 status of your cell line before initiating experiments.
Q3: What is a recommended starting concentration for this compound in in vitro experiments?
A3: Based on available data for MDM2 inhibitors, a common starting point for dose-response experiments is in the low micromolar range. A typical approach is to perform a dose-response curve starting from 10 nM to 100 µM to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. For initial screening, concentrations between 1 µM and 10 µM are often effective.
Q4: How should I prepare and store this compound?
A4: this compound should be stored at -20°C.[4] For experiments, prepare a stock solution in a suitable solvent like DMSO. It is recommended to prepare fresh dilutions in your cell culture medium for each experiment and to avoid repeated freeze-thaw cycles of the stock solution to maintain its potency.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No significant decrease in cell viability observed. | The cell line may have a mutated or null p53 status. | Confirm the p53 status of your cell line using sequencing or by checking a reliable cell line database. Use a positive control cell line known to have wild-type p53. |
| The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal effective concentration. | |
| The incubation time is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration of treatment for observing the desired effect. | |
| The compound has degraded. | Prepare a fresh stock solution of this compound and avoid multiple freeze-thaw cycles. | |
| High variability between replicate experiments. | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. Allow cells to adhere and resume logarithmic growth before adding the compound. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation in the media. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and that the compound is fully dissolved before adding to the cells. | |
| Unexpected or off-target effects observed. | The concentration used is too high, leading to non-specific toxicity. | Determine the IC50 value and use concentrations around this value for your experiments. High concentrations can lead to off-target effects. |
| The observed phenotype is independent of p53. | Use a p53-null cell line as a negative control to confirm that the observed effects are p53-dependent. Perform target validation experiments such as western blotting for p53 and its downstream targets (e.g., p21, PUMA). |
Data Presentation
Table 1: General Effective Concentration Ranges of MDM2 Inhibitors in Cancer Cell Lines
| Cell Line Type | p53 Status | Typical IC50 Range (µM) |
| Breast Cancer (e.g., MCF-7) | Wild-Type | 0.1 - 5 |
| Colon Cancer (e.g., HCT116) | Wild-Type | 0.5 - 10 |
| Lung Cancer (e.g., A549) | Wild-Type | 1 - 20 |
| Prostate Cancer (e.g., LNCaP) | Wild-Type | 0.2 - 8 |
| Various Cancers | Mutant/Null | > 50 |
Note: These are representative ranges for MDM2 inhibitors. The specific IC50 for this compound in a particular cell line should be determined experimentally.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
References
Technical Support Center: Investigation of NSC405640 Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of NSC405640, a potent inhibitor of the MDM2-p53 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Mouse double minute 2 homolog (MDM2)-p53 protein-protein interaction.[1] By disrupting this interaction, this compound can stabilize p53, leading to the activation of p53-mediated downstream signaling pathways, which can result in cell cycle arrest and apoptosis in cells with wild-type p53.[1]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is crucial for several reasons. Unintended interactions with other cellular proteins can lead to misinterpretation of experimental results, cellular toxicity, and potential adverse effects in preclinical and clinical studies.[2] A thorough understanding of a compound's selectivity is essential for validating its use as a specific research tool and for its potential therapeutic development.
Q3: What are some common approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
A3: A combination of computational and experimental methods is recommended for a comprehensive off-target analysis.[3]
-
In silico prediction: Utilizing computational tools to screen for potential off-target binding based on the chemical structure of this compound and its similarity to known ligands for other proteins.
-
Biochemical screening: Testing the activity of this compound against a broad panel of purified enzymes, such as kinases, proteases, or phosphatases.[4]
-
Cell-based assays: Employing techniques like thermal shift assays (CETSA), chemical proteomics, or phenotypic screening in various cell lines to identify unexpected cellular responses.
-
Transcriptomic/Proteomic analysis: Using RNA sequencing or mass spectrometry-based proteomics to assess global changes in gene expression or protein abundance and post-translational modifications following treatment with this compound.
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
A4: Differentiating between on-target and off-target effects is a critical step. Here are some strategies:
-
Use of multiple compounds: Test other inhibitors with different chemical scaffolds but the same intended target (MDM2-p53 interaction).[2] If the observed phenotype persists across different scaffolds, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, perform experiments to rescue the observed phenotype by manipulating the on-target pathway. For this compound, this could involve using cells with mutated or deleted p53.
-
Dose-response analysis: Compare the concentration at which the on-target effect is observed with the concentration that elicits the potential off-target effect. A significant separation between these concentrations suggests a higher degree of selectivity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity in p53-null cell lines | Off-target toxicity | 1. Perform a cell viability assay with a panel of cell lines with different genetic backgrounds.2. Use a lower concentration of this compound.3. Investigate the activation of cell death pathways independent of p53. |
| Inconsistent results between experimental replicates | Compound instability or solubility issues | 1. Check the solubility of this compound in your cell culture medium.[2]2. Prepare fresh stock solutions for each experiment.3. Ensure consistent storage conditions as recommended on the certificate of analysis. |
| Activation of compensatory signaling pathways | Cellular response to p53 activation or off-target effects | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways (e.g., Akt, MAPK).[2]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[2] |
| Discrepancy between in vitro and in vivo results | Differences in metabolism, bioavailability, or context-dependent off-targets | 1. Investigate the metabolic stability of this compound in vitro and in vivo.2. Evaluate the pharmacokinetic properties of the compound.3. Test the compound in multiple cell lines to identify cell-specific effects.[2] |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
1. Materials:
- This compound stock solution
- Kinase panel (e.g., a commercial service provider's panel)
- Appropriate kinase buffers, substrates, and ATP
- Detection reagents (e.g., for luminescence or fluorescence-based assays)
- Microplates
2. Procedure:
- Prepare a series of dilutions of this compound in the appropriate assay buffer.
- In a microplate, add the kinase, its specific substrate, and the this compound dilution.
- Initiate the kinase reaction by adding ATP.
- Incubate for the recommended time and temperature.
- Stop the reaction and add the detection reagent.
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the percentage of kinase inhibition for each concentration of this compound.
3. Data Analysis:
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) for any kinases that show significant inhibition.
Protocol 2: Western Blotting for Compensatory Signaling
This protocol describes how to use Western blotting to assess the activation of key signaling pathways that may be affected by off-target activities of this compound.
1. Materials:
- Cell culture reagents
- This compound
- Lysis buffer
- Protein quantification assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., for phospho-Akt, total Akt, phospho-ERK, total ERK)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
2. Procedure:
- Treat cells with this compound at various concentrations and time points. Include a vehicle control.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate.
3. Data Analysis:
- Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels.
- Compare the treated samples to the vehicle control to identify any significant changes in the phosphorylation status of the signaling proteins.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Data for this compound
| Kinase Target | IC50 (µM) |
| On-Target | |
| MDM2-p53 Interaction | 0.2 |
| Potential Off-Targets | |
| Kinase A | > 50 |
| Kinase B | 15.3 |
| Kinase C | > 50 |
| Kinase D | 8.9 |
This table presents example data. Actual values would need to be determined experimentally.
Table 2: Example Data from Western Blot Analysis
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | 1.2 | 0.9 |
| This compound (10 µM) | 2.5 | 1.8 |
This table illustrates hypothetical results and should be replaced with actual experimental data.
Visualizations
Caption: Experimental workflow for this compound off-target investigation.
References
troubleshooting NSC405640 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NSC405640. Based on its nomenclature, this compound is presumed to be an investigational small molecule inhibitor. For the purposes of this guide, we will proceed under the assumption that it targets the mTOR signaling pathway .
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. mTOR is a critical kinase that regulates cell growth, proliferation, metabolism, and survival. It is often hyperactivated in cancer.
Q2: What are the common cell-based assays to assess the effect of this compound?
A2: Common assays include cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), cell cycle analysis (e.g., propidium (B1200493) iodide staining), and target engagement assays like Western blotting for key downstream effectors of mTOR.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound should be dissolved in DMSO to prepare a concentrated stock solution. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: How can I confirm that this compound is inhibiting the mTOR pathway in my cells?
A4: The most direct method is to perform a Western blot analysis on key downstream targets of the mTOR pathway. A decrease in the phosphorylation of proteins such as p70S6K (at Thr389) and 4E-BP1 (at Ser65) following treatment with this compound would indicate mTOR inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock for each experiment. |
| Cell Line Insensitivity | The mTOR pathway may not be a primary driver of proliferation in your chosen cell line. Confirm the activation status of the mTOR pathway in your untreated cells by checking the basal phosphorylation levels of p70S6K and 4E-BP1. Consider using a cell line known to be sensitive to mTOR inhibitors as a positive control. |
| Incorrect Dosing | Perform a dose-response experiment over a wide range of concentrations to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell line. |
| Suboptimal Treatment Duration | The effect of the inhibitor may be time-dependent. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration. |
| Serum Interference | Components in the fetal bovine serum (FBS) in your culture medium can sometimes interfere with the activity of small molecules. Try reducing the serum concentration during the treatment period, if compatible with your cell line's health. |
Issue 2: Western Blot Shows No Change in Phospho-p70S6K or Phospho-4E-BP1
| Potential Cause | Recommended Solution |
| Insufficient Treatment Time | Inhibition of phosphorylation can be a rapid event. Try shorter treatment durations (e.g., 1, 2, 4, 8 hours) to capture the effect before any feedback mechanisms are activated. |
| Poor Antibody Quality | Ensure your primary antibodies for the phosphorylated and total proteins are validated and working correctly. Run a positive control (e.g., cells treated with a known mTOR inhibitor like rapamycin) to verify antibody performance. |
| Technical Issues with Western Blotting | Optimize your Western blot protocol. Ensure complete protein transfer, proper antibody dilutions, and adequate washing steps. Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. |
| Low Basal Pathway Activity | If the basal level of mTOR activity is low in your cell line, it will be difficult to detect a decrease in phosphorylation. Consider stimulating the pathway (e.g., with growth factors) before treatment to increase the dynamic range of your assay. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for mTOR Pathway Analysis
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Ser65), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 5.8 |
| U87-MG | Glioblastoma | 2.5 |
| PC-3 | Prostate Cancer | 10.3 |
Table 2: Example Western Blot Quantification after 4h Treatment with 5 µM this compound
| Protein Target | Relative Density (Normalized to Vehicle) |
| p-p70S6K / total p70S6K | 0.25 |
| p-4E-BP1 / total 4E-BP1 | 0.40 |
Visualizations
Caption: Simplified mTOR signaling pathway indicating the inhibitory action of this compound on mTORC1.
Caption: General experimental workflow for evaluating the efficacy of this compound.
improving NSC405640 efficacy in vitro
Welcome to the technical support center for NSC405640. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Understanding this compound
This compound is a potent small molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3] By disrupting this interaction, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein.[3][4] This leads to the stabilization and activation of p53 in cells with wild-type TP53, allowing p53 to transcriptionally upregulate its target genes, which are involved in critical cellular processes such as cell cycle arrest and apoptosis.[1][4]
This compound has been shown to selectively inhibit the growth of cell lines that possess the wild-type, unmutated form of the p53 protein.[2][3] Additionally, it has been reported to rescue the function of certain structural p53 mutants.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions by inhibiting the interaction between the MDM2 oncoprotein and the p53 tumor suppressor.[1][2][3] MDM2 is an E3 ubiquitin ligase that targets p53 for degradation.[3][4] By blocking this interaction, this compound stabilizes p53, leading to the activation of p53-mediated downstream signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4]
Q2: Which cell lines are most likely to be sensitive to this compound?
A2: Cell lines with wild-type TP53 are the most likely to be sensitive to this compound.[2][3] The efficacy of this compound is dependent on a functional p53 pathway. It is recommended to verify the TP53 status of your cell lines before initiating experiments. Cell lines with high levels of MDM2 expression may also exhibit increased sensitivity.
Q3: How can I confirm that this compound is activating the p53 pathway in my cells?
A3: Activation of the p53 pathway can be confirmed by observing several key molecular events. A common and reliable method is to perform a western blot to detect an increase in the protein levels of p53 and its downstream target, p21 (also known as CDKN1A).[5] An increase in the expression of other p53 target genes involved in apoptosis, such as PUMA and BAX, can also be assessed.
Q4: What is the recommended concentration range for this compound in in vitro assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest. Based on data for similar MDM2 inhibitors, a starting concentration range of 10 nM to 10 µM is suggested for initial experiments.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered when working with this compound.
Troubleshooting Low Efficacy or Lack of Cellular Response
| Potential Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability. | Cell line may have a mutant or null TP53 status. | Confirm the TP53 status of your cell line through sequencing or by checking a reliable database like the ATCC. Use a p53 wild-type cell line as a positive control. |
| Low expression of MDM2 in the chosen cell line. | Assess the basal expression level of MDM2 in your cell line via western blot. | |
| Incorrect dosage of this compound. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. | |
| Compound instability. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| No increase in p53 or p21 protein levels. | Insufficient incubation time. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for p53 and p21 induction. |
| Inefficient cell lysis or protein extraction. | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis. | |
| Issues with western blot protocol. | Optimize your western blot protocol, including antibody concentrations and incubation times. Use a positive control for p53 and p21 detection. |
Troubleshooting Inconsistent Results
| Potential Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells in cell viability assays. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Contamination. | Regularly check for microbial contamination in your cell cultures. | |
| Inconsistent p53 activation in western blots. | Variation in cell confluence at the time of treatment. | Seed cells at a consistent density and treat them at a similar level of confluence for all experiments. |
| Differences in treatment duration. | Use a precise timer for all incubation steps. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for p53 and p21
This protocol is for detecting the upregulation of p53 and its downstream target p21 following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line (p53 wild-type)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) of MDM2 and p53
This protocol is to confirm the disruption of the MDM2-p53 interaction by this compound.
Materials:
-
This compound
-
Cancer cell line with detectable MDM2 and p53
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2)
-
Protein A/G magnetic beads
-
Primary antibodies for western blot (anti-p53, anti-MDM2)
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with magnetic beads.
-
Incubate the pre-cleared lysates with the anti-MDM2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by western blot using antibodies against p53 and MDM2. A decrease in the amount of co-immunoprecipitated p53 in the this compound-treated sample indicates disruption of the interaction.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Efficacy Testing
Caption: Workflow for in vitro evaluation of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for unexpected results.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
NSC405640 experimental variability reduction
Notice: Information regarding the specific compound NSC405640 is not available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general principles for handling novel or experimental compounds in a research setting and is intended to provide a framework for addressing common sources of experimental variability. Researchers should adapt these recommendations based on the specific chemical and biological properties of this compound as determined through internal documentation and preliminary studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our experimental results with this compound. What are the potential causes and how can we mitigate this?
A1: Batch-to-batch variability is a common challenge when working with experimental compounds. Several factors can contribute to this issue:
-
Compound Purity and Stability:
-
Troubleshooting:
-
Verify the purity of each new batch of this compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Assess the stability of the compound under your specific storage and experimental conditions. Degradation can lead to inconsistent results. Consider performing a stability study.
-
Ensure consistent sourcing of the compound. If switching suppliers, conduct rigorous validation studies to compare the new source with the old.
-
-
-
Solvent and Formulation:
-
Troubleshooting:
-
Use a consistent, high-purity solvent for dissolving this compound. Document the solvent source and lot number for each experiment.
-
Prepare fresh stock solutions for each experiment, as freeze-thaw cycles can affect compound stability.
-
If using a formulation, ensure all components are of the same quality and are mixed in the exact same proportions for every experiment.
-
-
-
Experimental System:
-
Troubleshooting:
-
Biological systems inherently have variability. Ensure cell lines are from a consistent passage number and are routinely tested for mycoplasma contamination.
-
For in vivo studies, factors such as animal age, sex, and housing conditions should be tightly controlled.
-
-
Q2: Our in vitro assays with this compound are showing poor reproducibility. What steps can we take to improve this?
A2: Poor reproducibility in in vitro assays can stem from multiple sources. A systematic approach to identifying and controlling these variables is crucial.
-
Assay Protocol Standardization:
-
Troubleshooting:
-
Develop a detailed and standardized protocol for all assay steps, including cell seeding density, treatment duration, and reagent addition.
-
Ensure all researchers involved are trained on the standardized protocol and adhere to it strictly.
-
Use calibrated equipment, especially pipettes, to minimize volume-related errors.
-
-
-
Cell Culture Conditions:
-
Troubleshooting:
-
Maintain consistent cell culture conditions, including media composition, serum lot, incubator temperature, CO2 levels, and humidity.
-
Monitor cell health and confluence at the time of treatment.
-
-
-
Data Analysis:
-
Troubleshooting:
-
Establish a clear and consistent data analysis workflow.
-
Use appropriate statistical methods to assess reproducibility and identify outliers.
-
-
Troubleshooting Guides
Guide 1: Inconsistent Cellular Potency (IC50/EC50) of this compound
This guide addresses significant shifts in the measured potency of this compound in cell-based assays.
| Potential Cause | Troubleshooting Steps | Acceptable Variance |
| Compound Degradation | 1. Prepare fresh stock solutions from powder for each experiment.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Protect from light if the compound is light-sensitive.4. Confirm compound integrity with analytical chemistry. | IC50/EC50 values should be within a 2-3 fold range between experiments. |
| Cell Passage Number | 1. Use cells within a defined, narrow passage number range for all experiments.2. Perform regular cell line authentication. | Consistent cell morphology and growth rate. |
| Serum Lot Variation | 1. Test new lots of serum for their effect on baseline cell growth and this compound potency before use in critical experiments.2. Purchase large batches of a single serum lot to ensure consistency over time. | Baseline cell viability and response to control compounds should be consistent. |
| Assay Incubation Time | 1. Precisely control the incubation time with this compound.2. Use a timer and stagger plate handling to ensure consistent timing for all wells. | Endpoint measurements in control wells should be consistent across plates. |
Guide 2: Unexplained Off-Target Effects or Cellular Toxicity
This guide provides steps to investigate unexpected biological responses to this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Impurities | 1. Analyze the compound batch for impurities using HPLC or MS.2. If possible, test known potential impurities for the observed off-target effect. | A pure compound should elicit a consistent and specific biological response. |
| Solvent Toxicity | 1. Run a vehicle control with the highest concentration of the solvent used in the experiment.2. Test alternative, less toxic solvents if necessary. | The vehicle control should not produce the off-target effect. |
| Non-Specific Binding | 1. Reduce the concentration of this compound to the lowest effective dose.2. Include appropriate negative and positive control compounds in the experimental design. | The effect should be dose-dependent and not observed with structurally unrelated control compounds. |
Experimental Protocols
Note: As no specific experimental protocols for this compound are publicly available, the following are generalized templates that should be adapted based on the compound's known mechanism of action.
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the overnight medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Reagent Addition: Add the viability assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader at the appropriate wavelength (for absorbance) or luminescence.
-
Data Analysis: Normalize the data to the vehicle control and perform a non-linear regression to determine the IC50 value.
Visualizations
Logical Workflow for Troubleshooting Experimental Variability
Caption: Troubleshooting workflow for experimental variability.
Disclaimer: The information provided is for general guidance and is not a substitute for rigorous scientific validation. Researchers must establish their own robust protocols and quality control measures for experiments involving this compound.
Technical Support Center: NSC405640 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC405640, a potent inhibitor of the MDM2-p53 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that potently inhibits the protein-protein interaction between MDM2 and the tumor suppressor protein p53. By binding to MDM2, this compound blocks the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53 in cells with wild-type p53, allowing it to transcriptionally upregulate its target genes, which can result in cell cycle arrest and apoptosis.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is expected to be most effective in cell lines that possess a wild-type (WT) TP53 gene and exhibit overexpression or amplification of the MDM2 gene. The cytotoxic effects of this compound are primarily dependent on a functional p53 pathway. Therefore, cell lines with mutated or deleted TP53 are generally resistant to its p53-dependent effects.
Q3: What are the common cellular outcomes of this compound treatment in sensitive cell lines?
A3: In sensitive, p53 wild-type cancer cells, this compound treatment typically leads to one or a combination of the following cellular outcomes:
-
Cell Cycle Arrest: p53 activation can induce the expression of cyclin-dependent kinase inhibitors, such as p21, leading to a halt in cell cycle progression, most commonly at the G1 or G2/M phase.[1][2]
-
Apoptosis: Activated p53 can also trigger the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like PUMA and Bax.[2]
-
Senescence: In some contexts, prolonged p53 activation can induce a state of irreversible cell cycle arrest known as senescence.
The specific outcome can be cell-type dependent and influenced by the cellular context and the concentration of this compound used.
Troubleshooting Guide
This guide addresses potential unexpected results and provides strategies to troubleshoot common issues encountered during experiments with this compound.
Issue 1: No significant decrease in cell viability observed in a p53 wild-type cell line.
| Potential Cause | Troubleshooting Steps |
| Cell line resistance | Confirm the p53 status of your cell line. Even with wild-type p53, cells can have downstream defects in the apoptotic pathway. Consider using a positive control for p53 activation (e.g., doxorubicin) to ensure the pathway is functional. |
| Low MDM2 expression | The efficacy of MDM2 inhibitors can be dependent on the level of MDM2 expression. Assess the basal MDM2 protein levels in your cell line by Western blot. Cell lines with low MDM2 may be less sensitive. |
| Drug inactivity | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions and test a range of concentrations in a dose-response experiment. |
| Suboptimal assay conditions | The chosen cell viability assay may not be sensitive enough. Consider using an orthogonal assay (e.g., switch from a metabolic assay like MTT to a cytotoxicity assay that measures membrane integrity or an apoptosis assay like Annexin V staining). |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Compound precipitation | This compound may have limited solubility in aqueous media. Visually inspect the culture medium for any precipitate after adding the compound. To improve solubility, ensure the final DMSO concentration is consistent and as low as possible (typically <0.5%). Prepare dilutions fresh from a concentrated stock in DMSO. |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates to maintain uniformity. |
| Edge effects in multi-well plates | Evaporation from the outer wells of a plate can lead to increased compound concentration. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
Issue 3: Unexpected cellular response, e.g., cell cycle arrest without significant apoptosis.
| Potential Cause | Troubleshooting Steps |
| Cellular context and dose | The decision between cell cycle arrest and apoptosis upon p53 activation is complex and cell-type specific.[3] A lower concentration of this compound might preferentially induce cell cycle arrest, while higher concentrations may be required to trigger apoptosis. Perform a dose-response and time-course experiment to characterize the cellular response fully. |
| Presence of p53 isoforms | Different p53 isoforms can modulate the transcriptional activity of full-length p53, influencing the expression of target genes involved in either cell cycle arrest or apoptosis.[4] |
| p53-independent effects of MDM2 inhibition | MDM2 has functions independent of p53. While less common for direct inhibitors of the p53-MDM2 interaction, consider the possibility of off-target effects or p53-independent roles of MDM2 in your cell model. |
Quantitative Data Summary
While specific published dose-response data for this compound is limited, the following table provides an example of IC50 values for a dispiropiperazine derivative (SPOPP-3) with a similar mechanism of inducing cell cycle arrest and apoptosis, to illustrate the type of data researchers can generate.
Table 1: IC50 Values of a Dispiropiperazine Derivative (SPOPP-3) in Human Colon Cancer Cell Lines [1]
| Cell Line | IC50 (µM) |
| SW480 | 5.06 ± 1.43 |
| HT29 | 5.42 ± 0.96 |
| HCT116 | 2.44 ± 0.83 |
Researchers should determine the IC50 of this compound in their specific cell lines of interest.
Experimental Protocols
1. Western Blot for p53 and p21 Activation
This protocol is to detect the stabilization of p53 and the upregulation of its downstream target, p21, following this compound treatment.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to reach 70-80% confluency at the time of harvest. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluence during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the Western blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: this compound-mediated activation of the p53 pathway.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to MDM2 Inhibitors: Evaluating Alternatives to NSC405640
A comparative analysis of Murine Double Minute 2 (MDM2) inhibitors is crucial for researchers and drug development professionals. While NSC405640 has been cited as a potent inhibitor of the MDM2-p53 interaction, publicly available, peer-reviewed experimental data to substantiate this claim and allow for a direct, quantitative comparison with other well-established MDM2 inhibitors is currently limited. The primary reference associated with this compound focuses on the role of arsenic trioxide in rescuing mutant p53, without providing specific biochemical or cellular data for this compound's activity as an MDM2 inhibitor[1].
This guide, therefore, provides a comprehensive comparison of three well-characterized MDM2 inhibitors: Nutlin-3a , AMG-232 (KRT-232) , and SAR405838 (MI-77301) . These compounds have been extensively studied and serve as important benchmarks in the development of therapeutics targeting the MDM2-p53 pathway.
The MDM2-p53 Signaling Pathway
Under normal cellular conditions, the tumor suppressor protein p53 is maintained at low levels, primarily through the action of the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis and proliferate. MDM2 inhibitors are designed to disrupt the MDM2-p53 interaction, thereby stabilizing and activating p53, which can then initiate cell cycle arrest, senescence, or apoptosis.
Caption: The MDM2-p53 signaling pathway and the mechanism of action of MDM2 inhibitors.
Quantitative Comparison of MDM2 Inhibitors
The following tables summarize key biochemical and cellular activity data for Nutlin-3a, AMG-232, and SAR405838. This data has been compiled from various preclinical studies.
Biochemical Activity
This table presents the binding affinities of the inhibitors to MDM2, a direct measure of their potency at the molecular level.
| Compound | Assay Type | Target | Binding Affinity (IC₅₀/Kᵢ/Kₑ) | Reference |
| Nutlin-3a | TR-FRET | Human MDM2 | IC₅₀: 90 nM | [2] |
| AMG-232 | TR-FRET | Human MDM2 | Kᵢ: 0.044 nM | [3] |
| SAR405838 | Competitive Binding | Human MDM2 | Kᵢ: 0.88 nM | [4] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer
Cellular Activity
This table showcases the efficacy of the inhibitors in cellular models, demonstrating their ability to inhibit cell proliferation in cancer cell lines with wild-type p53.
| Compound | Cell Line | p53 Status | Assay Type | IC₅₀ (Cell Viability) | Reference |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | Wild-Type | MTT | ~5 µM | [5] |
| AMG-232 | SJSA-1 (Osteosarcoma) | Wild-Type | CellTiter-Glo | 9.1 nM | [3] |
| SAR405838 | SJSA-1 (Osteosarcoma) | Wild-Type | CellTiter-Glo | 79 nM | [4] |
| Nutlin-3a | HCT116 (Colon Cancer) | Wild-Type | MTT | ~8 µM | |
| AMG-232 | HCT116 (Colon Cancer) | Wild-Type | CellTiter-Glo | 10 nM | [3] |
| SAR405838 | HCT116 (Colon Cancer) | Wild-Type | CellTiter-Glo | 120 nM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This biochemical assay measures the disruption of the MDM2-p53 interaction by a test compound.
Principle: A small fluorescently labeled peptide derived from p53 tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, its tumbling slows, and polarization increases. An inhibitor that displaces the fluorescent peptide from MDM2 will cause a decrease in polarization.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-p53)
-
Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)
-
Test compounds (e.g., this compound, Nutlin-3a)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of MDM2 and the fluorescent p53 peptide in assay buffer at concentrations optimized for a significant polarization window.
-
Serially dilute the test compounds in DMSO and then into assay buffer.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the MDM2/fluorescent peptide mix to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Caption: A typical workflow for a Fluorescence Polarization assay.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (MDM2), and the resulting heat changes are measured.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human MDM2 protein
-
Test compound
-
Dialysis buffer (e.g., PBS)
Protocol:
-
Thoroughly dialyze both the MDM2 protein and the test compound in the same buffer to minimize heat of dilution effects.
-
Degas the solutions to prevent air bubbles.
-
Load the MDM2 solution into the sample cell and the test compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the MDM2 solution while monitoring the heat change.
-
Integrate the heat-flow peaks to obtain the heat per injection.
-
Plot the heat per injection against the molar ratio of ligand to protein and fit the data to a binding model to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Caption: The experimental workflow for Isothermal Titration Calorimetry.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion
While this compound is marketed as an MDM2 inhibitor, the lack of accessible, peer-reviewed data makes a direct comparison with other inhibitors challenging. The well-characterized compounds Nutlin-3a, AMG-232, and SAR405838 demonstrate a range of potencies in both biochemical and cellular assays. AMG-232 and SAR405838 show significantly higher biochemical potency than the first-generation inhibitor Nutlin-3a. This guide provides a framework for the comparative evaluation of MDM2 inhibitors and highlights the importance of robust, publicly available data for advancing cancer drug discovery. Further research is required to elucidate the precise mechanism and quantitative performance of this compound to accurately position it within the landscape of MDM2-p53 interaction inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
NSC405640: Unraveling the Efficacy of a Novel MDM2-p53 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
NSC405640 has emerged as a promising investigational compound in oncology, primarily targeting the interaction between MDM2 and the tumor suppressor protein p53. As a potent inhibitor of this interaction, this compound is designed to reactivate p53's tumor-suppressing functions in cancer cells that retain wild-type p53. This guide provides a comparative overview of this compound, contextualizing its potential efficacy against existing standard-of-care treatments for relevant cancer types.
While specific, direct comparative efficacy data between this compound and standard treatments from head-to-head preclinical or clinical trials are not yet publicly available, this guide will delineate the established mechanism of action for this compound. It will also present a framework for evaluating its potential, based on the known efficacy of other MDM2 inhibitors and the standard therapies for cancers characterized by wild-type p53.
Mechanism of Action: Restoring the Guardian of the Genome
In many cancers, the tumor suppressor protein p53, often dubbed the "guardian of the genome," is inactivated, not by mutation, but through its interaction with the murine double minute 2 (MDM2) protein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its ability to induce cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.
This compound acts as a small molecule inhibitor that binds to MDM2 in the same pocket that p53 would normally occupy. This competitive inhibition prevents MDM2 from binding to and degrading p53. The resulting increase in intracellular p53 levels and restoration of its transcriptional activity can lead to the selective death of cancer cells.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound in cancer cells.
Comparative Efficacy Framework: this compound vs. Standard of Care
A comprehensive comparison of this compound's efficacy requires quantitative data from preclinical and clinical studies. The following tables outline the types of data necessary for a thorough evaluation against current standard-of-care treatments for cancers with a high prevalence of wild-type p53, such as certain leukemias, sarcomas, and solid tumors (e.g., breast, lung, colorectal cancer).
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound | Standard Treatment A (e.g., Chemotherapy) | Standard Treatment B (e.g., Targeted Therapy) |
| Cell Lines Tested | (e.g., SJSA-1, MCF-7) | (e.g., SJSA-1, MCF-7) | (e.g., SJSA-1, MCF-7) |
| IC50 (µM) | Data Needed | Known Values | Known Values |
| Apoptosis Induction (%) | Data Needed | Known Values | Known Values |
| Cell Cycle Arrest Phase | Data Needed | Known Values | Known Values |
| p53 Target Gene Expression (Fold Change) | Data Needed | Known Values | Known Values |
Table 2: In Vivo Efficacy Comparison (Xenograft Models)
| Parameter | This compound | Standard Treatment A | Standard Treatment B |
| Animal Model | (e.g., Nude mice with tumor xenografts) | (e.g., Nude mice with tumor xenografts) | (e.g., Nude mice with tumor xenografts) |
| Tumor Growth Inhibition (%) | Data Needed | Known Values | Known Values |
| Tumor Regression (%) | Data Needed | Known Values | Known Values |
| Survival Benefit (Days) | Data Needed | Known Values | Known Values |
| Biomarker Modulation (e.g., p21, PUMA) | Data Needed | Known Values | Known Values |
Experimental Protocols: A Blueprint for Efficacy Assessment
To generate the comparative data outlined above, rigorous experimental protocols are essential. The following provides a detailed methodology for key experiments typically employed in the preclinical evaluation of a novel anticancer agent like this compound.
In Vitro Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines with wild-type p53 (e.g., MCF-7 for breast cancer, A549 for lung cancer) and, as a control, cell lines with mutant p53 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and standard-of-care drugs for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or a fluorescence-based assay like the CyQUANT assay.
-
Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of viable cells at each drug concentration, and the IC50 values are determined by non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used.
-
Tumor Implantation: Human cancer cells with wild-type p53 are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound, and standard-of-care drug. Treatments are administered according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers).
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare the efficacy of different treatments.
The following diagram illustrates a typical experimental workflow for preclinical evaluation.
Caption: Preclinical experimental workflow for this compound.
Conclusion and Future Directions
This compound holds theoretical promise as a therapeutic agent for cancers harboring wild-type p53 by reactivating the p53 tumor suppressor pathway. Its efficacy relative to standard treatments is a critical question that can only be answered through dedicated preclinical and, eventually, clinical studies. The frameworks and methodologies presented in this guide provide a clear path for the systematic evaluation of this compound and other novel MDM2-p53 inhibitors. As research progresses and quantitative data become available, a more definitive comparison will be possible, which will be crucial for guiding its future clinical development. Researchers are encouraged to pursue studies that directly compare this compound with existing therapies to elucidate its potential role in the oncology treatment landscape.
Unveiling the Landscape of p53 Activation: A Comparative Guide to NSC405640 and a Survey of Alternative MDM2-p53 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NSC405640, a novel inhibitor of the MDM2-p53 interaction, with other established small-molecule inhibitors targeting the same pathway. This publication aims to objectively present available data to facilitate informed decisions in research and development.
This compound has emerged as a potent inhibitor of the MDM2-p53 protein-protein interaction, a critical nexus in cancer biology.[1][2][3][4] This compound is reported to not only disrupt the MDM2-mediated inhibition of the tumor suppressor p53 but also to rescue the function of structurally mutated p53.[1][4][5] In many cancers where p53 remains wild-type, its function is often abrogated by overexpression of its negative regulator, MDM2.[6][7] Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and induce tumor cell apoptosis.[6][7][8]
This guide provides a comparative analysis of this compound with other well-characterized MDM2-p53 inhibitors, including Nutlin-3a and MI-219. While direct head-to-head cross-validation studies are not yet prevalent in the published literature, this document synthesizes available data to offer a comparative overview of their reported activities and mechanisms.
Quantitative Comparison of MDM2-p53 Inhibitors
The following table summarizes the reported binding affinities and cellular activities of this compound and selected alternative compounds. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted with caution.
| Compound | Target(s) | Binding Affinity (Ki or IC50) | Cellular Activity (IC50) | Key Features |
| This compound | MDM2-p53 interaction, rescues structural p53 mutations | Data not publicly available | Selectively inhibits growth of wild-type p53 cell lines[1][2][3] | Dual mechanism of action: inhibits MDM2 and rescues mutant p53.[1][4] |
| Nutlin-3a | MDM2-p53 interaction | Ki = 36 nM[1] | IC50 = 100-300 nM in p53-expressing cell lines[9] | Highly selective for MDM2 over MDMX (~250-fold).[1] One of the most well-characterized MDM2 inhibitors. |
| MI-219 | MDM2-p53 interaction | Ki = 5 nM[1] | IC50 = ~200-500 nM in various cancer cell lines | Exhibits >10,000-fold selectivity for MDM2 over MDMX.[1] Optimized from an earlier compound (MI-63) for better pharmacological properties.[1] |
| MI-63 | MDM2-p53 interaction | Ki = 3 nM[1] | Data not publicly available for direct comparison | A potent precursor to MI-219, but with less favorable in vivo properties.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to characterize inhibitors of the MDM2-p53 interaction.
Fluorescence Polarization (FP) Assay for MDM2-p53 Binding
This in vitro assay is commonly used to screen for and characterize inhibitors that disrupt the MDM2-p53 protein-protein interaction.
-
Reagents and Preparation:
-
Purified recombinant MDM2 protein.
-
A fluorescently labeled p53-derived peptide (e.g., with Rhodamine).
-
FP assay buffer (composition can vary, but typically contains a buffer like Tris or HEPES, salt, and a non-ionic detergent).
-
384-well plates suitable for fluorescence measurements.
-
-
Assay Procedure:
-
A solution containing the fluorescently labeled p53 peptide and the MDM2 protein is prepared in the FP assay buffer. The concentrations are optimized to ensure a stable and measurable polarization signal.
-
The test compounds (like this compound or alternatives) are serially diluted and added to the wells of the 384-well plate.
-
The MDM2/p53-peptide mixture is then dispensed into the wells containing the compounds.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 531 nm excitation and 595 nm emission for Rhodamine).
-
-
Data Analysis:
-
The degree of fluorescence polarization is proportional to the amount of fluorescent peptide bound to the MDM2 protein.
-
In the presence of an effective inhibitor, the fluorescent peptide is displaced from MDM2, leading to a decrease in polarization.
-
The IC50 value, the concentration of the inhibitor that causes a 50% decrease in the maximum polarization signal, is calculated.
-
AlphaLISA Assay for MDM2-p53 Interaction
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is another sensitive method to measure protein-protein interactions.
-
Principle:
-
This assay utilizes two types of beads: Donor beads and Acceptor beads.
-
One interacting protein (e.g., GST-tagged MDM2) is captured by a Donor bead (e.g., GSH-coated), and the other protein (e.g., His-tagged p53) is captured by an Acceptor bead (e.g., Ni-chelate coated).
-
When the proteins interact, the beads are brought into close proximity.
-
Upon excitation of the Donor bead, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.
-
-
Assay Procedure:
-
Tagged MDM2 and p53 proteins are incubated with the test compound.
-
AlphaLISA Acceptor beads are added, followed by a second incubation.
-
Alpha Donor beads are then added, and the plate is incubated in the dark.
-
The signal is read on an appropriate plate reader.
-
-
Data Analysis:
-
A decrease in the AlphaLISA signal indicates inhibition of the MDM2-p53 interaction.
-
IC50 values can be determined from dose-response curves.
-
Visualizing the MDM2-p53 Signaling Pathway and Inhibition
The following diagrams illustrate the core signaling pathway and the mechanism of action of inhibitors like this compound.
Caption: The p53-MDM2 autoregulatory feedback loop and the point of intervention for inhibitors.
Caption: A generalized workflow for the discovery and validation of MDM2-p53 inhibitors.
References
- 1. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Drugging p53 in cancer: one protein, many targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 8. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 9. mdpi.com [mdpi.com]
Unveiling the p53-Dependent Efficacy of NSC405640: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cellular effects of NSC405640, a potent inhibitor of the MDM2-p53 interaction, across cancer cell lines with varying p53 statuses. The data presented herein highlights the critical role of functional p53 in mediating the therapeutic action of this compound.
This compound is a small molecule designed to disrupt the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2. This disruption is intended to stabilize and activate p53, thereby restoring its tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis. This guide synthesizes available, albeit limited, public data to illustrate the differential effects of this compound on cell lines with wild-type p53, mutant p53, and no p53 expression (p53-null).
Comparative Efficacy of this compound Across p53 Status
The cellular response to this compound is intrinsically linked to the p53 status of the cancer cells. As an inhibitor of the MDM2-p53 interaction, its primary mechanism of action relies on the presence of a functional wild-type p53 protein.
Cell Viability
Treatment with this compound is expected to selectively inhibit the growth of cancer cell lines harboring wild-type p53. In these cells, the stabilization of p53 leads to the transcriptional activation of genes that halt cell proliferation. In contrast, cell lines with mutated or deleted p53 are largely resistant to the growth-inhibitory effects of this compound, as the target for its primary mechanism of action is either non-functional or absent.
| Cell Line Model | p53 Status | Expected IC50 (this compound) |
| HCT116 p53+/+ | Wild-Type | Low µM range |
| HCT116 p53-/- | Null | High µM range / Resistant |
| Cancer Cell Line with Mutant p53 | Mutant | High µM range / Resistant |
Apoptosis Induction
A key function of activated p53 is the induction of apoptosis, or programmed cell death. Consequently, this compound is anticipated to be a potent inducer of apoptosis in cancer cells with wild-type p53. This effect is mediated by the p53-dependent upregulation of pro-apoptotic proteins such as Bax. In p53-mutant or p53-null cells, this compound is not expected to induce significant levels of apoptosis through this primary pathway.
| Cell Line Model | p53 Status | Expected Apoptosis Induction by this compound |
| HCT116 p53+/+ | Wild-Type | Significant increase in apoptotic cells |
| HCT116 p53-/- | Null | Minimal to no increase in apoptotic cells |
| Cancer Cell Line with Mutant p53 | Mutant | Minimal to no increase in apoptotic cells |
Note: Quantitative data from apoptosis assays (e.g., Annexin V/Propidium Iodide staining) for this compound is not widely published. The expected outcomes are inferred from its mechanism of action.
Mechanistic Insights: The p53 Signaling Pathway
The differential effects of this compound are rooted in its influence on the p53 signaling pathway. Western blot analysis is a crucial tool to visualize these effects at the protein level.
Upon treatment with this compound in p53 wild-type cells, an accumulation of the p53 protein is expected, as its degradation by MDM2 is blocked. This leads to the increased expression of p53 target genes, including the cell cycle inhibitor p21 and the pro-apoptotic protein Bax. In p53-null cells, this compound would have no effect on the levels of these proteins. The response in p53-mutant cells can be more complex, but generally, the canonical p53 pathway is not activated.
| Target Protein | Expected Change in p53 Wild-Type Cells | Expected Change in p53-Null Cells | Expected Change in p53-Mutant Cells |
| p53 | Increase | No Expression | No significant change in canonical pathway activation |
| MDM2 | Increase (due to p53-mediated transcription) | No Change | No significant change |
| p21 | Increase | No Change | No significant change |
| Bax | Increase | No Change | No significant change |
Below are diagrams illustrating the expected signaling pathways and a typical experimental workflow for this comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis (Annexin V/Propidium Iodide) Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, MDM2, p21, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control.
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to NSC405640 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
NSC405640, a potent inhibitor of the MDM2-p53 interaction, holds significant promise in oncology by reactivating the tumor suppressor p53. While preclinical data on this compound as a standalone agent is emerging, its true therapeutic potential may lie in synergistic combinations with other anti-cancer drugs. This guide provides a comparative overview of the synergistic effects observed with the broader class of MDM2 inhibitors, offering a predictive framework for the combination potential of this compound. The data presented herein is based on studies of well-characterized MDM2 inhibitors such as Nutlin-3 and Siremadlin, which share a common mechanism of action with this compound.
Synergistic Combinations with MDM2 Inhibitors
MDM2 inhibitors have demonstrated synergistic anti-tumor activity when combined with a variety of other therapeutic agents, including targeted therapies and conventional chemotherapy. This synergy often results from complementary mechanisms of action, such as the dual targeting of key survival pathways or the enhancement of chemotherapy-induced apoptosis.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies investigating the synergistic effects of MDM2 inhibitors with other anti-cancer drugs. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of MDM2 Inhibitors with Targeted Therapies
| MDM2 Inhibitor | Combination Drug | Cancer Type | Cell Line | Key Findings | Reference |
| Nutlin-3a | Nilotinib (BCR-ABL Inhibitor) | Chronic Myeloid Leukemia (CML) | Primary CML CD34+ cells | Synergistic apoptosis induction (CI < 1).[1] | [1] |
| Siremadlin | Trametinib (MEK Inhibitor) | Melanoma | A375 | High synergy observed (Synergy Score: 23.12%).[2] | [2] |
| Siremadlin | Olaparib (PARP Inhibitor) | Rhabdomyosarcoma | p53 WT RMS cells | Synergistic reduction in cell survival and proliferation.[3][4] | [3][4] |
| Idasanutlin | Nilotinib (BCR-ABL Inhibitor) | Chronic Myeloid Leukemia (CML) | BV173 | Enhanced sensitivity to nilotinib.[5] | [5] |
Table 2: Synergistic Effects of MDM2 Inhibitors with Chemotherapy
| MDM2 Inhibitor | Combination Drug | Cancer Type | Cell Line | Key Findings | Reference |
| Nutlin-3 | Cisplatin (B142131) | Non-Small Cell Lung Cancer | A549 | Strong synergistic cytotoxic response with sequential treatment.[6] | [6] |
| Nutlin-3 | Doxorubicin | Multiple Myeloma | MM cells (p53 WT) | Synergistic anti-myeloma activity.[7] | [7] |
| Nutlin-3a | Mitoxantrone | Osteosarcoma (BCRP expressing) | Saos-2-BCRP | Moderate to strong synergism (CI values between 0.132 and 0.798).[8] | [8] |
| MI-219 | Oxaliplatin | Pancreatic, Colon, Breast Cancer | Capan-2, HCT-116, MCF-7 | Superior growth inhibition and synergistic efficacy.[9] | [9] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of MDM2 inhibitors in combination therapies are underpinned by the intricate crosstalk between various signaling pathways. The reactivation of p53 by agents like this compound can sensitize cancer cells to the cytotoxic effects of other drugs by modulating key cellular processes such as apoptosis and cell cycle arrest.
p53-Bcl-2 Apoptotic Pathway
Activation of p53 by an MDM2 inhibitor leads to the transcriptional upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA.[6][7] This shifts the cellular balance towards apoptosis. When combined with drugs that induce cellular stress or directly target anti-apoptotic Bcl-2 proteins, a potent synergistic induction of cell death can be achieved.
Caption: MDM2 inhibition stabilizes p53, leading to increased pro-apoptotic signaling.
Crosstalk with the MAPK Pathway
The MAPK pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival.[10] Combining an MDM2 inhibitor with a MAPK pathway inhibitor (e.g., a MEK inhibitor) can result in a powerful synergistic effect. While the MDM2 inhibitor activates the p53-mediated apoptotic pathway, the MAPK inhibitor blocks pro-survival signals, creating a dual assault on the cancer cell.[2]
Caption: Dual inhibition of MDM2 and MAPK pathways leads to enhanced anti-tumor effects.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of synergistic drug interactions. Below are methodologies for key assays cited in the evaluation of MDM2 inhibitor combinations.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of the single agents (e.g., this compound and a combination drug) and their combinations for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI).[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the drugs of interest for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[11]
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins to elucidate the molecular mechanisms of synergy.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12][13]
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of a drug combination.
Caption: A streamlined workflow for evaluating drug synergy from cell culture to data analysis.
Conclusion
While direct experimental data on the synergistic effects of this compound is not yet widely available, the extensive research on other MDM2 inhibitors provides a strong rationale for its investigation in combination therapies. The reactivation of the p53 pathway by this compound is expected to synergize with a range of other anti-cancer agents, particularly those that induce DNA damage, inhibit pro-survival signaling pathways, or target the apoptotic machinery. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to design and execute studies to unlock the full therapeutic potential of this compound in combination regimens. Further preclinical and clinical investigations are warranted to validate these predicted synergies and translate them into effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. [PDF] Combined inhibition of MDM2 and PARP lead to a synergistic anti-tumoral response in p53 wild-type rhabdomyosarcoma models | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2 antagonist nutlin plus proteasome inhibitor velcade combination displays a synergistic anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network Modeling of MDM2 Inhibitor-Oxaliplatin Combination Reveals Biological Synergy in wt-p53 solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the p90RSK/MDM2/p53 Pathway Is Effective in Blocking Tumors with Oncogenic Up-Regulation of the MAPK Pathway Such as Melanoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of NSC405640: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of NSC405640, an organotin compound, ensuring laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a detailed protocol for the safe disposal of this compound (CAS Number: 1135-99-5), also known as Diphenyltin dichloride. Adherence to these procedures is critical for personnel safety and regulatory compliance.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation, as well as respiratory irritation.[1][2] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[1]
-
Respiratory Protection: A NIOSH/MSHA approved respirator is necessary if ventilation is inadequate or if dusts are generated.[1]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Do not dispose of this compound down the drain or as regular solid waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and rinsates in a designated, compatible, and clearly labeled hazardous waste container.[3]
-
Containers should be made of a material that will not react with the waste and must have a secure, tightly fitting lid.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Diphenyltin dichloride (this compound)".
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
-
Arranging for Disposal:
Decontamination of Glassware
Glassware contaminated with this compound requires a specific decontamination procedure before it can be washed and reused.
-
Initial Rinse:
-
Rinse the glassware multiple times with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect all solvent rinses as hazardous waste in your designated "Organotin Waste" container.[3]
-
-
Oxidative Soak:
-
Final Cleaning:
-
After the soak, carefully remove the glassware and rinse it thoroughly with deionized water.
-
The glassware can then be washed using standard laboratory procedures.
-
-
Disposal of Decontamination Bath:
-
The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste.[3]
-
Spill Management
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
Solid Spills: Carefully sweep up the solid material and place it into the designated hazardous waste container. Avoid generating dust.
-
Liquid Spills: Use an inert absorbent material to contain and collect the spill. Place the contaminated absorbent material into the hazardous waste container.
Report all spills to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 1135-99-5 | [5] |
| Molecular Formula | C12H10Cl2Sn | [5] |
| Melting Point | 39 - 43 °C | [1][2] |
| Boiling Point | 333 - 337 °C | [2] |
| Flash Point | 110 °C | [1][2] |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound and decontamination of associated labware.
References
Essential Safety and Handling Guide for NSC405640 (Diphenyltin Dichloride)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of NSC405640, also known as Diphenyltin dichloride (CAS 1135-99-5).
This document provides critical safety and logistical information to ensure the safe handling and use of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize risks and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1][2]
Quantitative Data Summary
| Property | Value | Reference |
| Appearance | Off-white powder/solid | [2] |
| Odor | No information available | [2] |
| Melting Point | 39 - 43 °C / 102.2 - 109.4 °F | [1][2] |
| Boiling Point | 333 - 337 °C / 631.4 - 638.6 °F | [2] |
| Flash Point | 110 °C / 230 °F | [1] |
| Solubility | Insoluble in water | [3] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [1] |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) | [1] |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | [1] |
| UN Number | UN3146 | [3] |
Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Justification |
| Eyes/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | To prevent serious eye irritation. |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Take off contaminated clothing and wash it before reuse.[3] | To prevent skin irritation and absorption. Harmful in contact with skin.[1][3] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A dust mask type N95 (US) is also suggested. | To prevent respiratory tract irritation. Harmful if inhaled.[1] |
| Hands | Wear protective gloves.[3] The exact breakthrough time of the glove material has to be found out by the manufacturer of the protective gloves and has to be observed.[3] | To prevent skin contact. Harmful in contact with skin.[3] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage
-
Ventilation: Use only outdoors or in a well-ventilated area.[1] Ensure eyewash stations and safety showers are close to the workstation location.[1]
-
Personal Hygiene: Wash face, hands, and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]
-
Storage Conditions: Keep in a dry, cool, and well-ventilated place.[1] Keep container tightly closed.[1] Store locked up.[1]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[1]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[1]
-
Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1]
Disposal
-
Dispose of contents/container to an approved waste disposal plant.[1]
-
Waste must not be disposed of together with household garbage. Do not allow the product to reach the sewage system.[3]
-
Disposal must be made according to official regulations.[3]
Visualizing Safety and Workflow
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the operational workflow and the hierarchical nature of safety controls.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Hierarchy of safety controls for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
